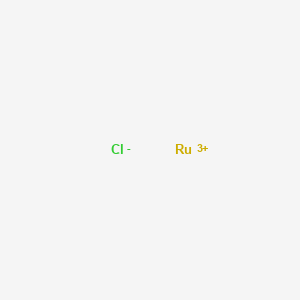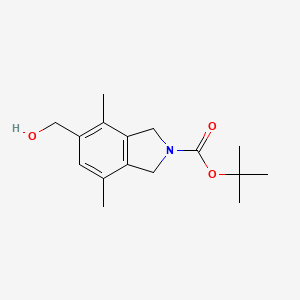
Tert-butyl 5-(hydroxymethyl)-4,7-dimethyl-1,3-dihydroisoindole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 5-(hydroxymethyl)-4,7-dimethyl-1,3-dihydroisoindole-2-carboxylate is a complex organic compound that features a tert-butyl ester group, a hydroxymethyl group, and a dimethyl-substituted isoindole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(hydroxymethyl)-4,7-dimethyl-1,3-dihydroisoindole-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is to use tert-butyl esters as starting materials, which can be synthesized using flow microreactor systems. This method is efficient, versatile, and sustainable compared to traditional batch processes .
Industrial Production Methods
Industrial production of tert-butyl esters, including this compound, often involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . This method is advantageous due to its simplicity and the avoidance of metal catalysts, which can be costly and environmentally harmful.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 5-(hydroxymethyl)-4,7-dimethyl-1,3-dihydroisoindole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Tert-butyl 5-(hydroxymethyl)-4,7-dimethyl-1,3-dihydroisoindole-2-carboxylate has several applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of tert-butyl 5-(hydroxymethyl)-4,7-dimethyl-1,3-dihydroisoindole-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activity. Specific molecular targets and pathways depend on the context of its application and the nature of the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other tert-butyl esters and isoindole derivatives, such as:
- Tert-butyl 4-[(E)-2-(hydroxymethyl)-4,7-dimethyl-1,3-dihydroisoindole-2-carboxylate]
- Tert-butyl 5-(hydroxymethyl)-4,7-dimethyl-1,3-dihydroisoindole-2-carboxylate thiosemicarbazone
Uniqueness
Its tert-butyl ester group provides steric hindrance, influencing its reactivity and stability, while the hydroxymethyl and dimethyl groups offer sites for further chemical modification .
Propriétés
Formule moléculaire |
C16H23NO3 |
|---|---|
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
tert-butyl 5-(hydroxymethyl)-4,7-dimethyl-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-10-6-12(9-18)11(2)14-8-17(7-13(10)14)15(19)20-16(3,4)5/h6,18H,7-9H2,1-5H3 |
Clé InChI |
QDIQNMZAFOXJIO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C2=C1CN(C2)C(=O)OC(C)(C)C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


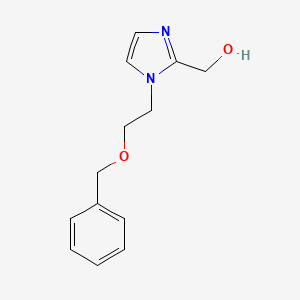

![tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate](/img/structure/B13911758.png)
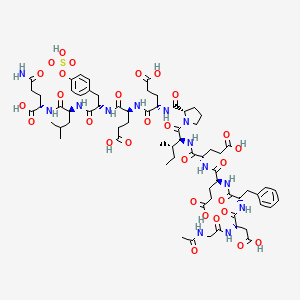

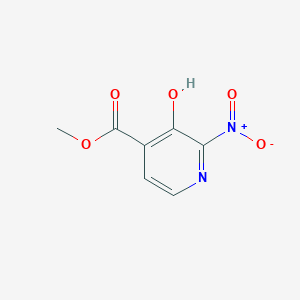

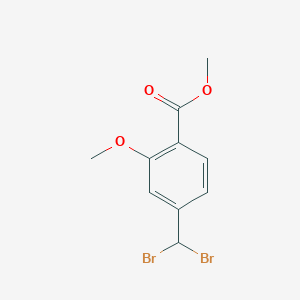
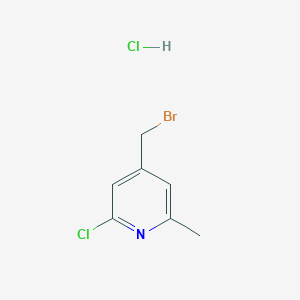
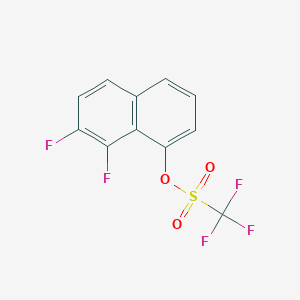
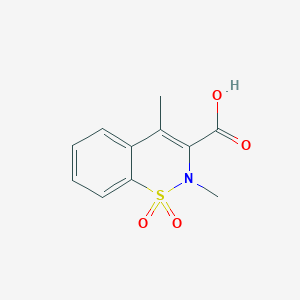
![7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13911794.png)
